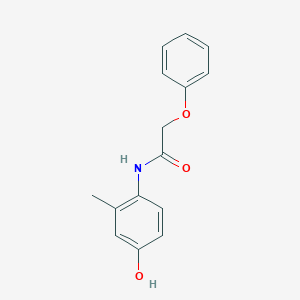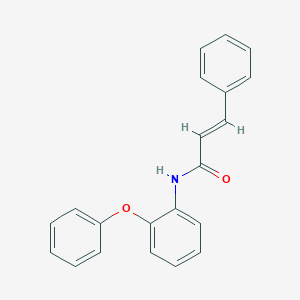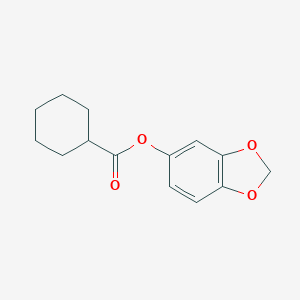
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. It is commonly used for the relief of mild to moderate pain and fever. Despite its widespread use, the mechanism of action of acetaminophen is not fully understood.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden is not fully understood. It is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. However, unlike nonsteroidal anti-inflammatory drugs (NSAIDs), N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden does not have a significant anti-inflammatory effect. It is also thought to have an effect on the endocannabinoid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Acetaminophen is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver by various enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. The primary metabolite of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione. However, in cases of overdose or prolonged use, NAPQI can accumulate and cause liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Acetaminophen is a widely used model compound in scientific research due to its availability, low cost, and well-characterized metabolism. However, it has some limitations as a model compound, such as its lack of anti-inflammatory activity and its potential for liver toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden. One area of interest is the development of new analogs with improved analgesic properties or reduced toxicity. Another area of research is the identification of new targets for N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden, which may lead to the development of new therapeutic applications. Finally, there is a need for further research on the mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamiden, particularly with regard to its effects on the endocannabinoid system.
Synthesemethoden
Acetaminophen is synthesized through the reaction of p-aminophenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Acetaminophen is widely used in scientific research as a model compound for studying the metabolism of drugs and xenobiotics. It is also used as a positive control in various assays, such as the Ames test for mutagenicity and the micronucleus assay for genotoxicity.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-5-4-8(3)6-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
InChI-Schlüssel |
YBJOZVSSYBGTSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)

![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)

![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)

![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
